

# Introduction: The Imidazole Core in Modern Science

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## Compound of Interest

Compound Name: 4-Methyl-2-phenyl-1H-imidazole

CAS No.: 827-43-0

Cat. No.: B189443

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The imidazole ring is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products like the amino acid histidine and a wide array of synthetic pharmaceuticals.<sup>[1][2][3][4]</sup> Its unique electronic properties, including its aromaticity and amphoteric nature, allow it to interact with a diverse range of biological targets.<sup>[1]</sup> **4-Methyl-2-phenyl-1H-imidazole**, a disubstituted derivative, serves as a crucial building block and a subject of study in its own right, offering a platform for creating more complex molecules with tailored functions. This guide aims to consolidate the key technical information regarding its properties, synthesis, and applications, providing a foundational resource for laboratory research and development.

## Core Properties and Structural Characterization

A thorough understanding of a compound's physicochemical properties is fundamental to its application. **4-Methyl-2-phenyl-1H-imidazole** is a solid at room temperature with a distinct melting point, indicating its purity and stability.

## Physicochemical Data

The essential properties of **4-Methyl-2-phenyl-1H-imidazole** are summarized below for quick reference. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property          | Value  | Source                            |
|-------------------|--|-----------------------------------|
| IUPAC Name        | 4-methyl-2-phenyl-1H-imidazole                             | PubChem[5]                        |
| Synonyms          | 2-Phenyl-4-methylimidazole, 5-methyl-2-phenyl-1H-imidazole | PubChem[5]                        |
| CAS Number        | 827-43-0   | Sigma-Aldrich[6]                  |
| Molecular Formula | C <sub>10</sub> H <sub>10</sub> N <sub>2</sub>             | PubChem[5]                        |
| Molecular Weight  | 158.20 g/mol   | PubChem[5]                        |
| Melting Point     | 180-183 °C (lit.)  | ChemicalBook[7], Sigma-Aldrich[6] |
| SMILES            | <chem>CC1=CN=C(N1)C2=CC=CC=C2</chem>                       | PubChem[5]                        |
| InChIKey          | TYOXIFXYEILLY-UHFFFAOYSA-N                                 | PubChem[5]                        |

## Structural Elucidation

The structural identity of **4-methyl-2-phenyl-1H-imidazole** is unequivocally confirmed through various spectroscopic techniques. The Fourier-transform infrared (FT-IR), FT-Raman, and nuclear magnetic resonance (FT-NMR) spectra have been thoroughly documented.[6][7] These analytical methods are crucial for verifying the successful synthesis of the target molecule and for quality control, ensuring the absence of impurities and starting materials. While a specific crystal structure for this exact compound is not widely published, related imidazole derivatives have been extensively studied using X-ray crystallography, which helps in understanding the typical bond lengths, angles, and intermolecular interactions within this class of compounds.[8][9]

# Synthesis Methodologies: From Concept to Compound

The synthesis of substituted imidazoles is a well-established field, with several reliable methods available. The choice of a specific route is often dictated by the availability of starting materials, desired scale, and reaction efficiency. A modern and efficient approach for creating 2,4-disubstituted imidazoles involves a catalyst-free [3+2] cyclization reaction between vinyl azides and amidines.<sup>[10]</sup>

## Representative Synthetic Protocol: Catalyst-Free [3+2] Cyclization

This protocol provides a robust method for synthesizing 2,4-disubstituted imidazoles. The causality behind this experimental design lies in its efficiency and high atom economy. The vinyl azide acts as a three-atom component and the amidine provides the remaining two atoms for the imidazole ring, with the loss of dinitrogen gas driving the reaction forward.

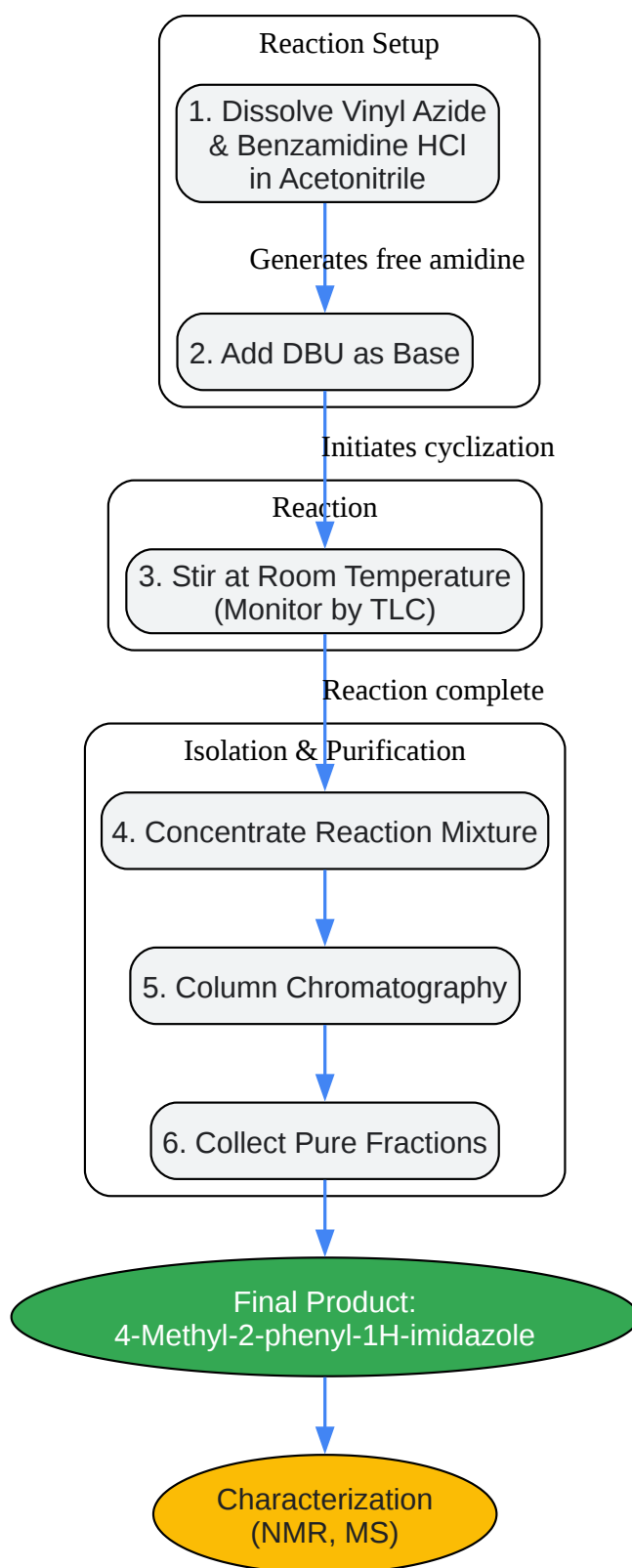
Experimental Protocol:

- **Reactant Preparation:** In a dry round-bottom flask, dissolve the appropriate vinyl azide (1.0 equivalent) and benzamidine hydrochloride (1.5 equivalents) in acetonitrile.
- **Base Addition:** Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equivalents) to the mixture. The DBU serves as a non-nucleophilic base to deprotonate the amidine hydrochloride, generating the free amidine necessary for the cyclization.
- **Reaction Condition:** Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup and Isolation:** Upon completion, concentrate the reaction mixture under reduced pressure. The residue is then purified using column chromatography on silica gel.
- **Purification:** Elute the column with an appropriate solvent system (e.g., 10% Ethyl Acetate in Hexane) to isolate the pure **4-methyl-2-phenyl-1H-imidazole**.<sup>[10]</sup>

- Characterization: Confirm the identity and purity of the final product using NMR spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ) and mass spectrometry.

## Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.



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Caption: Workflow for the synthesis of **4-Methyl-2-phenyl-1H-imidazole**.

## Chemical Utility and Industrial Applications

Beyond its role as a target molecule, **4-methyl-2-phenyl-1H-imidazole** is a valuable chemical intermediate and functional material.

- **Synthesis of Aza-heterocycles:** It serves as a precursor for preparing more complex heterocyclic compounds.<sup>[6][7]</sup> This is foundational in drug discovery, where the imidazole core is decorated with various functional groups to modulate biological activity.
- **Polymer Chemistry:** The compound is utilized as a curing agent for epoxy resins, specifically those based on diglycidyl ether of bisphenol-F.<sup>[6][7]</sup> In this role, the nitrogen atoms of the imidazole ring act as catalysts and initiators for the ring-opening polymerization of the epoxy groups, leading to a cross-linked, durable polymer network.
- **Organic Reactions:** It has been shown to participate in the ring-opening of various bicyclic olefins, yielding trans-3,4-disubstituted derivatives, demonstrating its utility in stereoselective synthesis.<sup>[6][7]</sup>

## Biological Activities and Therapeutic Potential

The imidazole scaffold is a cornerstone of pharmacology.<sup>[1][11]</sup> Derivatives have demonstrated a vast range of biological activities, including antifungal, anti-inflammatory, and anticancer properties.<sup>[1][2]</sup>

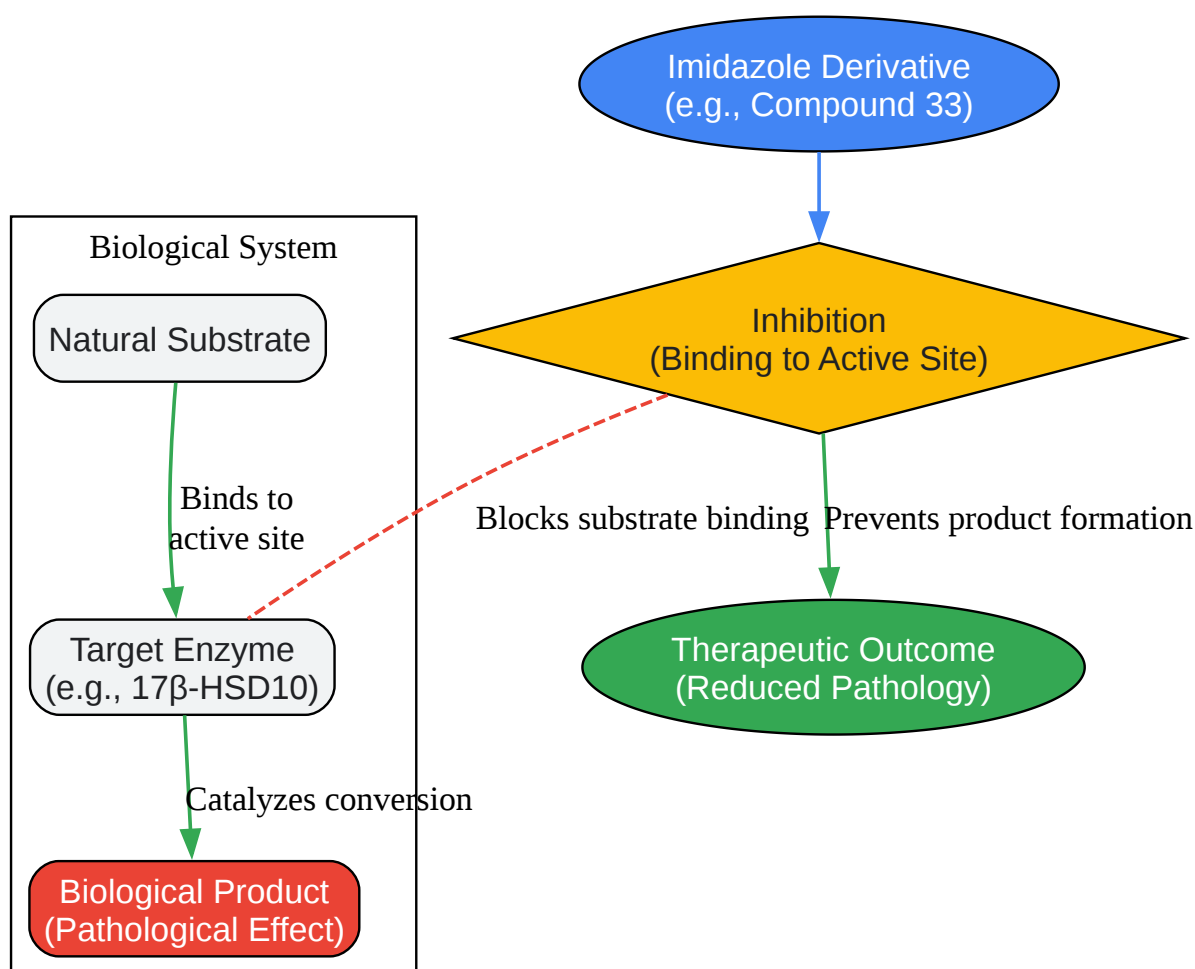
**4-Methyl-2-phenyl-1H-imidazole** itself is often used as a starting point or a reference compound in biological investigations. For instance, it is suitable for use in studies investigating the cytotoxic activity of related 4-trifluoromethylimidazoles against human tumor cells.<sup>[6][7]</sup> This highlights its role as a molecular scaffold upon which pharmacologically active moieties can be built.

Recent research into Alzheimer's disease has identified 17 $\beta$ -hydroxysteroid dehydrogenase type 10 (17 $\beta$ -HSD10) as a key therapeutic target. A study focused on designing inhibitors for this enzyme synthesized a series of 2-phenyl-1H-benzo[d]imidazole derivatives, a class of compounds structurally related to **4-methyl-2-phenyl-1H-imidazole**. One of the lead compounds from this study, which incorporates a substituted 2-phenyl-imidazole core, showed high inhibitory efficacy against the enzyme and was able to alleviate cognitive impairment in

mouse models.[12] This demonstrates the therapeutic potential of the 2-phenyl-imidazole framework in neurodegenerative diseases.

## Mechanism of Action: Enzyme Inhibition Model

The diagram below conceptualizes how a 2-phenyl-imidazole derivative might act as an enzyme inhibitor, a common mechanism for imidazole-based drugs.



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Caption: Conceptual model of competitive enzyme inhibition by an imidazole derivative.

## Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **4-methyl-2-phenyl-1H-imidazole** is classified as a substance that causes skin irritation (H315) and serious eye irritation (H319).[5] Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

## Conclusion and Future Perspectives

**4-Methyl-2-phenyl-1H-imidazole** is more than just a chemical compound; it is a versatile platform with significant utility in both academic research and industrial application. Its straightforward synthesis, well-characterized properties, and role as a precursor to pharmacologically active molecules underscore its importance. Future research will likely focus on leveraging this scaffold to develop novel therapeutics, particularly in areas like oncology and neurodegenerative disorders, by exploring new substitution patterns to optimize potency and selectivity. Furthermore, its application in materials science as a curing agent and building block for functional polymers remains an area ripe for further innovation. This guide provides a solid, technically-grounded starting point for any scientist looking to explore the potential of this valuable imidazole derivative.

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